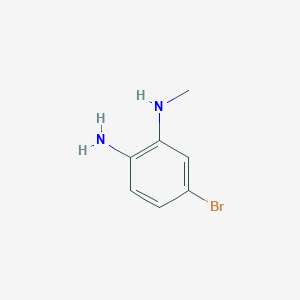

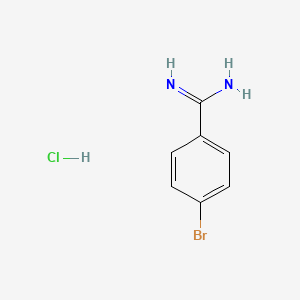

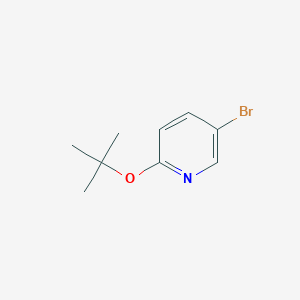

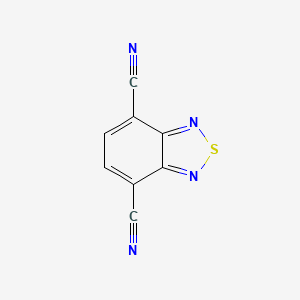

![molecular formula C11H6BrClN4 B1280974 1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 832715-52-3](/img/structure/B1280974.png)

1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine

Übersicht

Beschreibung

The compound 1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a derivative of the pyrazolo[3,4-d]pyrimidine family, which is known for its potential pharmacological properties. Pyrazolo[3,4-d]pyrimidines have been studied for their antiproliferative and proapoptotic activities, particularly in the context of cancer research. These compounds can inhibit the phosphorylation of Src, a protein associated with cell proliferation, and can act as proapoptotic agents by inhibiting the antiapoptotic gene BCL2 .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves several steps, including cyclization, chlorination, and nucleophilic substitution reactions. The synthesis process aims to create compounds with specific biological properties, such as the inhibition of Src phosphorylation and the induction of apoptosis in cancer cells. The synthesis is designed to yield compounds that are more active than reference compounds like PP2 in inhibiting cell proliferation . Another related compound, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, was prepared through a rational two-step synthesis from commercially available precursors, demonstrating the versatility of the synthetic approaches for this class of compounds .

Molecular Structure Analysis

Molecular modeling simulations have been performed to understand how pyrazolo[3,4-d]pyrimidine derivatives act at the molecular level as antiproliferative agents. These simulations help in hypothesizing the interaction of the compounds with their biological targets . Additionally, the crystal structure of a related compound, 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, was characterized by single-crystal X-ray diffraction, revealing a planar conformation except for the fluorine atoms . This structural information is crucial for understanding the activity and designing new derivatives with improved efficacy.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives are carefully chosen to ensure good yields and the desired biological properties. The reactions typically include cyclization to form the pyrimidine ring, followed by chlorination and nucleophilic substitution to introduce various functional groups. These reactions are performed under mild conditions, which is advantageous for the synthesis of complex molecules . The intermediate products, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, can be further modified to produce disubstituted derivatives with potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are characterized using various analytical techniques, including 1H NMR, MS, elemental analysis, and IR spectroscopy. These properties are essential for confirming the identity and purity of the synthesized compounds and for understanding their stability and reactivity. The planar conformation of the molecules, as revealed by X-ray diffraction, suggests potential interactions with biological targets, which is important for their antiproliferative activity . The physical and chemical properties of these compounds are closely related to their biological activities and are therefore of significant interest in the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- Pyrazolo[3,4-d]pyrimidines, such as 1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, have been synthesized and evaluated for various biological activities. These include antiviral and antitumor activities, as well as potential use as amplifiers of phleomycin against bacteria like E. coli (Brown et al., 1979). Additionally, compounds in this class have shown promise in vitro against viruses and tumor cells, with some derivatives exhibiting potent activity against measles and leukemia cells (Ugarkar et al., 1984).

Application in Drug Development

- The pyrazolo[3,4-d]pyrimidine framework has been used to design compounds targeting specific biological targets. For instance, a study focused on the development of derivatives active against the Bcr-Abl T315I mutant, which is relevant in certain leukemias. One of these compounds demonstrated significant reduction in tumor volumes in vivo (Radi et al., 2013).

Chemical Synthesis and Modification

- Research has been conducted on the chemical synthesis and modification of pyrazolo[3,4-d]pyrimidines. This includes exploring different pathways for producing derivatives with various substituents and studying their chemical properties. Such research is vital for understanding how structural changes can impact biological activity and drug efficacy (Miyashita et al., 1990).

Antimicrobial and Herbicidal Activities

- Studies have also examined the antimicrobial and herbicidal potentials of pyrazolo[3,4-d]pyrimidine derivatives. This research is important for developing new treatments for infections and agricultural applications. For example, certain pyrazolo[3,4-d]pyrimidines exhibited good inhibition activities against specific bacteria and fungi, and also showed potential as herbicides (Luo et al., 2017).

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-4-chloropyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrClN4/c12-7-1-3-8(4-2-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZYNDGAOOONELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464537 | |

| Record name | 1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |

CAS RN |

832715-52-3 | |

| Record name | 1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 832715-52-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

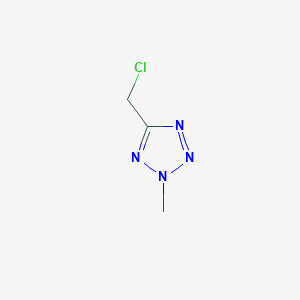

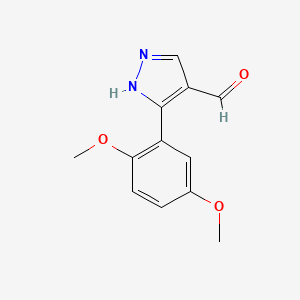

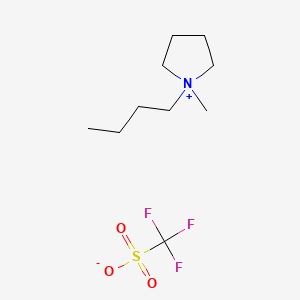

![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)